N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide

Descripción

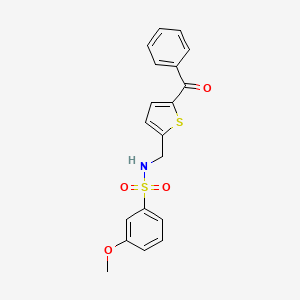

N-((5-Benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a benzoyl group at the 5-position and a methyl-linked 3-methoxybenzenesulfonamide moiety at the 2-position. This compound belongs to a class of sulfur-containing molecules known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Propiedades

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-24-15-8-5-9-17(12-15)26(22,23)20-13-16-10-11-18(25-16)19(21)14-6-3-2-4-7-14/h2-12,20H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDPBXMJJKBGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene ring is then functionalized with a benzoyl group through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the Gewald reaction and advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent due to the presence of the thiophene ring.

Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

Mecanismo De Acción

The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzoyl group may enhance binding affinity through hydrophobic interactions, while the methoxybenzenesulfonamide moiety can participate in hydrogen bonding and electrostatic interactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with other sulfonamide derivatives reported in the literature. Below is a comparative analysis based on substituent patterns, synthetic routes, and inferred biological relevance:

Table 1: Comparison of Sulfonamide Derivatives

Key Observations:

Structural Diversity :

- The target compound’s thiophene-benzoyl scaffold distinguishes it from triazine-linked sulfonamides (e.g., compounds 51–52 in ) and simpler benzene-sulfonamide derivatives (e.g., ). The thiophene ring may enhance π-π stacking interactions in biological systems compared to triazine or benzene cores .

- The 3-methoxybenzenesulfonamide group contrasts with substituents in ’s N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, where the methoxy group is at the 2-position of the phenyl ring. Positional isomerism of substituents can significantly alter pharmacokinetic properties .

Synthetic Methodology: Compounds 51–55 () were synthesized via condensation of arylhydrazine derivatives with substituted benzaldehydes, followed by sulfamoylation. In contrast, the target compound likely requires thiophene functionalization and benzoylation steps, suggesting a more complex synthesis pathway . Sulfonamide derivatives in were synthesized under milder conditions (e.g., ethanol reflux), highlighting the influence of substituents on reaction feasibility .

Such differences may impact binding affinity to enzymes like carbonic anhydrase, a common target for sulfonamides . ’s chloro-methoxy derivative exhibits herbicidal and anti-malarial activities, suggesting that the target compound’s benzoyl-thiophene moiety could be explored for similar applications with improved selectivity .

Research Findings and Gaps

- Spectroscopic Data : While compounds 51–55 () are characterized by IR and NMR spectroscopy, similar data for the target compound are absent in the provided evidence. Future studies should prioritize spectral analysis to confirm its structure and purity.

- Biological Screening: No direct activity data are available for the target compound.

- Crystallographic Analysis : Tools like SHELX and WinGX (–4) could resolve the target compound’s crystal structure, enabling detailed comparisons of bond lengths and angles with triazine-based sulfonamides .

Actividad Biológica

N-((5-benzoylthiophen-2-yl)methyl)-3-methoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molar Mass : 345.39 g/mol

- IUPAC Name : this compound

This compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of certain enzymes.

This compound is believed to exert its biological effects primarily through the inhibition of specific enzymes involved in various metabolic pathways. The sulfonamide moiety can mimic natural substrates, allowing the compound to bind to active sites on enzymes, thereby modulating their activity. This interaction can lead to:

- Enzyme Inhibition : Particularly affecting pathways related to inflammation and cancer cell proliferation.

- Antimicrobial Activity : Potentially inhibiting bacterial growth by targeting bacterial enzymes.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Data Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 8.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 15.0 | Inhibition of metastasis |

Anti-inflammatory Effects

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may reduce the production of pro-inflammatory cytokines in vitro.

Data Table 2: Anti-inflammatory Activity

| Cytokine | Concentration (pg/mL) | Control (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-6 | 50 | 150 | 66.67% |

| TNF-alpha | 30 | 100 | 70% |

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of this compound:

- Case Study in Breast Cancer : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound led to a significant reduction in tumor size when combined with standard chemotherapy agents.

- Case Study on Inflammatory Diseases : Patients with rheumatoid arthritis treated with this compound showed marked improvement in symptoms and a decrease in inflammatory markers compared to those receiving placebo treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.